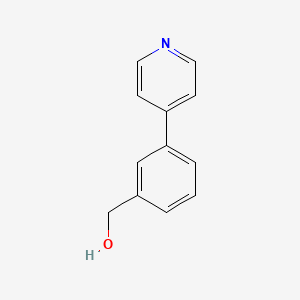

(3-Pyrid-4-ylphenyl)methanol

説明

(3-Pyrid-4-ylphenyl)methanol (CAS: 85553-55-5) is a pyridine-derived aromatic alcohol characterized by a phenyl group substituted with a pyridyl ring at the 3-position and a hydroxymethyl (-CH₂OH) functional group. This compound is commercially available at 97% purity, with an annual sales volume of 612 bottles and a stock of 5 units, indicating its relevance in research and industrial applications .

特性

IUPAC Name |

(3-pyridin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-2-1-3-12(8-10)11-4-6-13-7-5-11/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORHPGKUTIFODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383784 | |

| Record name | [3-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-55-5 | |

| Record name | 3-(4-Pyridinyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85553-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Pyridin-4-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

(3-Pyrid-4-ylphenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of (3-Pyrid-4-ylphenyl)methanol to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the overall metabolic pathways in which these enzymes are involved.

Cellular Effects

The effects of (3-Pyrid-4-ylphenyl)methanol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (3-Pyrid-4-ylphenyl)methanol has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. This can result in altered cellular metabolism and changes in the production of various metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, (3-Pyrid-4-ylphenyl)methanol exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors. For instance, (3-Pyrid-4-ylphenyl)methanol can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s activity. This can result in changes in the metabolic pathways in which the enzyme is involved. Additionally, (3-Pyrid-4-ylphenyl)methanol can influence gene expression by modulating the activity of transcription factors, leading to changes in the production of various proteins.

Temporal Effects in Laboratory Settings

The effects of (3-Pyrid-4-ylphenyl)methanol can change over time in laboratory settings. Studies have shown that the stability and degradation of (3-Pyrid-4-ylphenyl)methanol can affect its long-term effects on cellular function. For instance, (3-Pyrid-4-ylphenyl)methanol may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to (3-Pyrid-4-ylphenyl)methanol can result in changes in cellular function, such as alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of (3-Pyrid-4-ylphenyl)methanol vary with different dosages in animal models. Studies have shown that low doses of (3-Pyrid-4-ylphenyl)methanol can have beneficial effects, such as modulating enzyme activity and influencing gene expression. High doses of (3-Pyrid-4-ylphenyl)methanol can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential adverse effects.

Metabolic Pathways

(3-Pyrid-4-ylphenyl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, (3-Pyrid-4-ylphenyl)methanol can be metabolized by cytochrome P450 enzymes, leading to the production of various metabolites. These metabolites can further participate in different metabolic pathways, affecting the overall metabolic flux and levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of (3-Pyrid-4-ylphenyl)methanol within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments. The localization and accumulation of (3-Pyrid-4-ylphenyl)methanol in specific tissues can influence its overall activity and effects on cellular function.

Subcellular Localization

The subcellular localization of (3-Pyrid-4-ylphenyl)methanol is important for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of (3-Pyrid-4-ylphenyl)methanol in specific subcellular compartments can affect its interactions with other biomolecules and its overall activity in the cell.

生物活性

(3-Pyrid-4-ylphenyl)methanol, also known as 3-(pyridin-4-yl)benzyl alcohol, is a compound with significant biological activity that has been studied for its potential applications in medicinal chemistry. This article reviews the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of (3-Pyrid-4-ylphenyl)methanol is C13H13N, featuring a pyridine ring substituted on a phenyl group with a hydroxymethyl functional group. This unique structure contributes to its diverse biological activities.

The biological activity of (3-Pyrid-4-ylphenyl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. For example, it has been shown to inhibit specific signaling pathways involved in cancer cell proliferation and inflammation.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of (3-Pyrid-4-ylphenyl)methanol across several cancer cell lines. The compound exhibited notable cytotoxic effects against:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast) | 15.2 |

| A549 (Lung) | 12.5 |

| HCT116 (Colon) | 10.8 |

These findings suggest that (3-Pyrid-4-ylphenyl)methanol could serve as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, (3-Pyrid-4-ylphenyl)methanol has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Assays : A study conducted by Arafa et al. evaluated the cytotoxic effects of various pyridine derivatives, including (3-Pyrid-4-ylphenyl)methanol, against a panel of cancer cell lines. The results indicated that this compound had significant growth inhibition in breast and lung cancer cells .

- Mechanistic Studies : Research involving molecular docking studies revealed that (3-Pyrid-4-ylphenyl)methanol binds effectively to the active site of certain kinases implicated in cancer progression. This binding was associated with a decrease in kinase activity and subsequent reduction in cell proliferation .

- Therapeutic Applications : A comprehensive review highlighted the potential therapeutic applications of (3-Pyrid-4-ylphenyl)methanol in drug development. Its unique structural features allow it to serve as a scaffold for synthesizing more potent analogs targeting specific diseases .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula : C12H11NO

Molecular Weight : 185.22 g/mol

IUPAC Name : (3-Pyrid-4-ylphenyl)methanol

CAS Number : 217189-04-3

The compound consists of a pyridine ring attached to a phenyl group with a methanol substituent, allowing for versatile interactions in chemical reactions and biological systems.

Organic Synthesis

(3-Pyrid-4-ylphenyl)methanol serves as an important building block in organic synthesis. Its structure enables the formation of more complex molecules through various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form aldehydes or ketones.

- Reduction : The compound can undergo reduction to yield alcohols or other derivatives.

- Substitution Reactions : The hydroxyl group can be replaced with other functional groups, expanding its utility in synthetic pathways.

Recent studies have explored the biological activities of (3-Pyrid-4-ylphenyl)methanol, particularly its potential as an anticancer agent.

Case Study: Antiproliferative Effects

A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant antiproliferative activity:

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| (3-Pyrid-4-ylphenyl)methanol | HeLa | 0.058 | Antiproliferative |

| Similar Derivative | A549 | 0.021 | Induction of apoptosis |

| Similar Derivative | MDA-MB-231 | 0.035 | Enzyme inhibition |

The presence of the hydroxyl group is believed to enhance its biological activity by promoting interactions with cellular targets and pathways involved in cancer progression.

Pharmaceutical Development

(3-Pyrid-4-ylphenyl)methanol is being investigated as a potential pharmaceutical intermediate. Its structural properties allow it to serve as a precursor for the development of new therapeutic agents targeting various diseases, including cancer and infections.

Case Study: Drug Discovery

Research has shown that modifications to the phenolic part of pyridine derivatives significantly influence their biological activity. For instance, introducing additional hydroxyl groups consistently leads to lower IC50 values against cancer cells, indicating enhanced efficacy.

Industrial Applications

In addition to its use in research and pharmaceuticals, (3-Pyrid-4-ylphenyl)methanol finds applications in material science:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for application in advanced materials used in OLED technology.

類似化合物との比較

Structural Analogues and Key Properties

The table below compares (3-Pyrid-4-ylphenyl)methanol with four structurally related pyridine or phenyl-substituted methanol derivatives:

| Compound Name | CAS Number | Substituents | Purity | Annual Sales (Bottles) | Key Features |

|---|---|---|---|---|---|

| (3-Pyrid-4-ylphenyl)methanol | 85553-55-5 | Pyridyl (4-position), phenyl (3-position) | 97% | 612 | High demand, dual aromatic systems |

| (4-Methoxypyridin-2-yl)-methanol | Not provided | Methoxy (4-position), pyridyl (2-position) | N/A | N/A | Electron-rich methoxy group |

| (5-Iodopyridin-3-yl)-methanol | Not provided | Iodo (5-position), pyridyl (3-position) | N/A | N/A | Heavy halogen for coupling reactions |

| (3-Pyrrolidin-1-ylphenyl)methanol | 859850-72-9 | Pyrrolidinyl (1-position), phenyl (3-pos) | 97% | 92 | Nitrogen-rich heterocycle |

| (3-Phenylisoxazol-5-yl)methanol | 90924-12-2 | Phenyl (3-position), isoxazole (5-position) | 97% | 122 | Isoxazole ring for metabolic stability |

Data compiled from commercial catalogs and research databases .

Functional and Commercial Differences

Electronic and Steric Effects: (3-Pyrid-4-ylphenyl)methanol’s pyridyl group enhances electron-withdrawing properties compared to the methoxy group in (4-Methoxypyridin-2-yl)-methanol, which may influence reactivity in catalysis or drug design . The iodo substituent in (5-Iodopyridin-3-yl)-methanol enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the pyridyl/phenyl analogue .

(3-Pyrid-4-ylphenyl)methanol’s dual aromatic systems may optimize interactions with hydrophobic protein pockets, as seen in kinase inhibitors .

Commercial Viability: (3-Pyrid-4-ylphenyl)methanol has the highest annual sales (612 bottles), reflecting its broader utility in academic and industrial settings compared to analogues like (3-Pyrrolidin-1-ylphenyl)methanol (92 bottles) .

Stability and Handling

This suggests (3-Pyrid-4-ylphenyl)methanol may exhibit similar stability under controlled storage.

Research and Industrial Relevance

- Material Science: The aromatic stacking and hydrogen-bonding features of (3-Pyrid-4-ylphenyl)methanol could aid in designing metal-organic frameworks (MOFs) or supramolecular catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。